E-4031 二塩酸塩

概要

説明

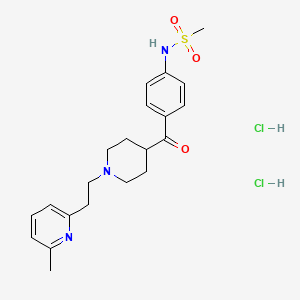

E-4031 is a sulfonamide.

科学的研究の応用

HERG K+ チャネルブロッカー

E-4031 二塩酸塩は、HERG K+ チャネルブロッカー です。それは、エーテル・ア・ゴー・ゴー関連遺伝子(ERG1 または KCNH1)によってコードされたイオンチャネルを阻害します。 閉じた状態のチャネルにはほとんど影響を与えず、開いた状態のチャネルを阻害します 。

抗不整脈薬

E-4031 二塩酸塩は、タイプ III 抗不整脈薬 です。それは、エーテル・ア・ゴー・ゴー関連遺伝子(ERG1 または KCNH1)によってコードされたイオンチャネルを阻害します。 発現系におけるヒト ERG チャネルの阻害に対する IC50 は約 350 nM です 。

内向き整流性カリウム電流の阻害剤

E-4031 二塩酸塩は、IC₅₀ = 10 nM を持つ、不活性化する内向き整流性 K+ 電流の急速型(IK、IR)の強力で選択的な阻害剤です 。

ATP 感受性 K+ チャネルのブロッカー

インサイドアウトパッチでは、E-4031 二塩酸塩は、EC 50 = 31 µM を持つ ATP 感受性 K+ チャネルも阻害します 。

心臓 HERG チャネルのブロッカー

E-4031 二塩酸塩は、IC 50 = 7.7 nM を持つ心臓 HERG チャネルの特異的なブロッカーです 。

KV 11.1 チャネルのブロッカー

E-4031 二塩酸塩は、K V 11.1(hERG)チャネルの選択的なブロッカーであり、急速な遅延整流性 K+ 電流(I Kr)を阻害します 。

活動電位持続時間を延長する

E-4031 二塩酸塩は、モルモット乳頭筋と単離心室筋細胞において、活動電位持続時間を可逆的に延長しますが、Na+ や Ca2+ の内向き電流には影響しません 。

ロングQT症候群(LQTS)の研究

E-4031 二塩酸塩は、ヒト誘導多能性幹細胞由来心筋細胞(hiPSC-CMs)におけるヒトエーテル・ア・ゴー・ゴー関連遺伝子(hERG)ブロッカーとして、およびロングQT症候群(LQTS)誘導多能性幹細胞(iPSCs)胚様体における IKr ブロッカーとして使用されます 。

作用機序

E-4031 dihydrochloride, also known as E-4031 Free or E-4031, is a methanesulfonanilide class III antiarrhythmic agent . Its IUPAC name is 1-(2-(6-Methyl-2-pyridyl)ethyl)-4-(4-methylsulfonylaminobenzoyl)piperidine dihydrochloride .

Mode of Action

E-4031 interacts with its targets by binding to the open hERG-type potassium channels . The exact structural target within the hERG-channel is unclear, but some other methanesulfonanilide class III antiarrhythmic drugs are known to bind to the S6 domain or C-terminal of the hERG-channel .

Pharmacokinetics

It’s known that the compound is a selective blocker of k v 111 (hERG) channels and inhibits the rapid delayed-rectifier K + current (I Kr) .

生化学分析

Biochemical Properties

E-4031 Dihydrochloride interacts with the hERG channels (Kv11.1), which mediate the rapid delayed-rectifier potassium current (I Kr) in myocardial cells . This interaction is crucial in the repolarization process of these cells .

Cellular Effects

E-4031 Dihydrochloride has significant effects on various types of cells and cellular processes. It prolongs the action potential duration in guinea pig papillary muscle and isolated ventricular myocytes without affecting sodium or calcium inward currents . This influences cell function by modulating the electrical activity of the cells .

Molecular Mechanism

E-4031 Dihydrochloride exerts its effects at the molecular level by blocking the hERG-type potassium channels . It binds to the open channels, inhibiting the rapid delayed-rectifier potassium current (I Kr) and thus prolonging the cardiac action potential .

Temporal Effects in Laboratory Settings

In laboratory settings, E-4031 Dihydrochloride shows stability and does not degrade over time

特性

CAS番号 |

113559-13-0 |

|---|---|

分子式 |

C21H28ClN3O3S |

分子量 |

438.0 g/mol |

IUPAC名 |

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H |

InChIキー |

LEGNBJZJJSZVHZ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl |

正規SMILES |

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl |

外観 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

113559-13-0 |

ピクトグラム |

Irritant |

同義語 |

N-(4-(1-(2-(6-methylpyridin-2-yl)ethyl)piperidine-4-carbonyl)phenyl)methanesulfonamide dihydrochloride |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of E-4031?

A1: E-4031 is a potent and selective blocker of the rapidly activating component of the delayed rectifier potassium current (IKr), primarily mediated by the human ether-a-go-go-related gene (hERG) potassium channels. [, , , , , , , ]

Q2: How does E-4031 interact with hERG channels?

A2: E-4031 binds to hERG channels, inhibiting the outward potassium current (IKr). This interaction is characterized by high affinity and slow dissociation kinetics. [, , ]

Q3: What are the downstream effects of E-4031 binding to hERG channels?

A3: E-4031 binding to hERG channels prolongs the action potential duration (APD) in cardiac myocytes. This prolongation primarily affects the repolarization phase without significantly altering depolarization. [, , , ]

Q4: How does E-4031 affect cardiac electrophysiology beyond IKr block?

A4: While E-4031 primarily blocks IKr, research suggests potential interactions with other ion channels at higher concentrations. Studies have shown a concentration-dependent block of the ATP-sensitive potassium channel (IKATP). [, ] Additionally, E-4031 may influence pacemaker activity in the sinoatrial node by affecting the IKr current in pacemaker cells. [, ]

Q5: How do the electrophysiological effects of E-4031 translate to in vivo cardiac function?

A5: In vivo studies show E-4031 prolongs the QT interval on electrocardiograms (ECG) due to APD prolongation. This effect is associated with a reduction in heart rate. [, , , , , ]

Q6: What is the molecular formula and weight of E-4031?

A6: The molecular formula of E-4031 is C20H26N4O3S • 2HCl, and its molecular weight is 467.44 g/mol.

Q7: Is there spectroscopic data available for E-4031?

A7: While the provided research articles do not delve into detailed spectroscopic data, resources like PubChem and ChemSpider can be consulted for information on NMR, IR, and Mass Spectrometry data.

Q8: How does the methanesulfonamide group in E-4031 contribute to its activity?

A8: Research utilizing a methanesulfonate-lacking E-4031 analogue (E-4031-17) showed that while E-4031-17 still inhibited hERG, it exhibited weaker potency and different binding kinetics compared to E-4031. This suggests the methanesulfonamide group plays a crucial role in E-4031's high affinity and slow dissociation from the hERG channel. []

Q9: Are there specific amino acid residues in hERG channels crucial for E-4031 binding?

A9: Mutagenesis studies have identified several amino acid residues in the S6 transmembrane domain of hERG channels critical for E-4031 binding. Mutations at positions F656, Y652, and F557 significantly reduced the inhibitory effects of E-4031. Additionally, the S624A mutation also attenuated E-4031's action on hERG current. []

Q10: How is the efficacy of E-4031 assessed in vitro?

A10: In vitro efficacy is evaluated using electrophysiology techniques, primarily patch-clamp, on isolated cardiac myocytes or heterologous expression systems like HEK293 cells transfected with hERG channels. These experiments measure changes in IKr current amplitude and kinetics in response to E-4031. [, , , , ]

Q11: What animal models are used to study E-4031's effects?

A11: Research utilizes various animal models, including dogs, rabbits, guinea pigs, and rats, to investigate E-4031's impact on cardiac electrophysiology and arrhythmias. These models help assess the compound's efficacy in different species and under various physiological and pathological conditions. [, , , , , , , , ]

Q12: Are there specific applications of E-4031 in research?

A12: E-4031 is widely used as a pharmacological tool to study hERG channel function and assess the risk of drug-induced QT prolongation in preclinical drug development. It helps evaluate the proarrhythmic potential of novel compounds and elucidate the mechanisms underlying cardiac arrhythmias. [, ]

Q13: What is the major safety concern associated with E-4031 and similar compounds?

A13: The primary safety concern is the potential to induce torsades de pointes (TdP), a life-threatening polymorphic ventricular tachycardia. This risk arises from excessive prolongation of the QT interval due to IKr block. [, , , ]

Q14: Have there been attempts to mitigate the proarrhythmic potential of E-4031-like compounds?

A14: Research has explored combining IKr blockers with other antiarrhythmic agents, like calcium channel blockers, to potentially reduce the risk of TdP while maintaining efficacy. [, ]

Q15: What factors influence the proarrhythmic effects of E-4031?

A15: Several factors, including drug concentration, pre-existing cardiac conditions, electrolyte imbalances (like hypokalemia), and genetic predisposition, can influence E-4031's proarrhythmic effects. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。